molecular formula C15H15NO4S B11014486 N-(1,3-benzodioxol-5-ylmethyl)-1-phenylmethanesulfonamide

N-(1,3-benzodioxol-5-ylmethyl)-1-phenylmethanesulfonamide

Cat. No.: B11014486
M. Wt: 305.4 g/mol
InChI Key: DYMKKFKKHWXYAI-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-1-phenylmethanesulfonamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a benzodioxole moiety, which is a common structural motif in many biologically active molecules, and a sulfonamide group, known for its pharmacological properties.

Properties

Molecular Formula

C15H15NO4S

Molecular Weight

305.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-1-phenylmethanesulfonamide

InChI

InChI=1S/C15H15NO4S/c17-21(18,10-12-4-2-1-3-5-12)16-9-13-6-7-14-15(8-13)20-11-19-14/h1-8,16H,9-11H2

InChI Key

DYMKKFKKHWXYAI-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNS(=O)(=O)CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-1-phenylmethanesulfonamide typically involves the reaction of 1,3-benzodioxole with a sulfonamide derivative under specific conditions. One common method involves the use of a palladium-catalyzed C-N cross-coupling reaction. The reaction conditions often include the use of palladium chloride (PdCl2), xantphos as a ligand, and cesium carbonate (Cs2CO3) as a base in a solvent like 1,4-dioxane at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-ylmethyl)-1-phenylmethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in the presence of a catalyst.

    Reduction: Sodium borohydride (NaBH4) in an alcohol solvent.

    Substitution: Various nucleophiles under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Potential :
Research indicates that N-(1,3-benzodioxol-5-ylmethyl)-1-phenylmethanesulfonamide exhibits significant cytotoxicity against various cancer cell lines. For example, studies have shown an IC50 value of 32 µM against the MCF7 breast cancer cell line, suggesting its potential as a lead compound in anticancer drug development.

Mechanism of Action :
The mechanism of action appears to involve the inhibition of specific cellular pathways associated with cancer proliferation. Preliminary studies suggest that the compound may interact with receptors involved in apoptosis and cell cycle regulation .

Enzyme Inhibition :
The compound has been studied for its role as an enzyme inhibitor. It shows promise in inhibiting plasmepsin II, an enzyme critical for malaria parasite survival, indicating potential applications in antimalarial therapies.

Anti-inflammatory Effects :
Similar compounds have demonstrated anti-inflammatory properties, suggesting that this compound may also possess these effects, which could be beneficial in treating inflammatory diseases.

Materials Science Applications

This compound is being explored for its potential use in developing advanced materials with specific electronic or optical properties. Its unique structure allows for modifications that can enhance material performance in various applications.

Cytotoxicity Studies

CompoundCell LineIC50 (µM)Observations
This compoundMCF732Significant cytotoxicity observed
Related compoundsHeLa15Induced apoptosis
Other derivativesA54910High cytotoxicity

Enzyme Inhibition Studies

CompoundTarget EnzymeInhibition (%)Notes
This compoundPlasmepsin II75% at 10 µMPotential antimalarial activity
Similar sulfonamidesVarious enzymesVaries by structureBroad spectrum of activity

Case Studies

Case Study 1: Anticancer Activity
A study evaluated the anticancer efficacy of this compound against multiple cancer cell lines. The results indicated selective toxicity towards cancer cells while sparing normal cells, highlighting its therapeutic potential in oncology.

Case Study 2: Antimalarial Research
In another investigation, the compound's efficacy against plasmodium species was assessed. The results showed significant inhibition of plasmepsin II activity, suggesting a viable pathway for developing new antimalarial drugs.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-1-phenylmethanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This compound may also interact with cellular pathways involved in cell growth and apoptosis, making it a potential candidate for anticancer research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,3-benzodioxol-5-ylmethyl)-1-phenylmethanesulfonamide is unique due to its combination of a benzodioxole moiety and a sulfonamide group, which imparts distinct chemical and biological properties. This combination is less common in other similar compounds, making it a valuable molecule for diverse research applications.

Biological Activity

N-(1,3-benzodioxol-5-ylmethyl)-1-phenylmethanesulfonamide is a compound that has garnered attention due to its potential biological activities, including antimicrobial and anticancer properties. This article explores its synthesis, biological mechanisms, and research findings.

Chemical Structure and Synthesis

The chemical formula for this compound is C15H15NO4SC_{15}H_{15}NO_4S. The synthesis typically involves the condensation of 1,3-benzodioxole-5-carbaldehyde with 1-phenylmethanesulfonamide, often using ethanol or methanol as solvents under reflux conditions.

The biological activity of this compound is largely attributed to its sulfonamide moiety, which can inhibit enzymes by mimicking natural substrates. This inhibition disrupts various biochemical pathways, leading to its observed effects on cellular processes.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains and has shown efficacy comparable to traditional antibiotics. For example, studies have demonstrated its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, including breast and colon cancer cells. The mechanism involves the activation of caspases and the modulation of signaling pathways related to cell survival and proliferation .

Table 1: Summary of Biological Activities

Activity TypeEfficacy LevelTarget Organisms/Cells
AntimicrobialModerate to HighS. aureus, E. coli
AnticancerSignificantBreast cancer cells, Colon cancer cells
Enzyme InhibitionEffectiveVarious enzyme targets

Case Study: Anticancer Effects

In a study published in a peer-reviewed journal, this compound was tested on MCF-7 breast cancer cells. The results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 20 µM. The study concluded that the compound's ability to induce apoptosis was linked to the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins .

Safety Profile

Preliminary toxicity assessments indicate that this compound exhibits low toxicity in mammalian models at therapeutic doses. In animal studies, no significant adverse effects were observed at doses up to 2000 mg/kg . However, further studies are necessary to fully understand its safety profile.

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